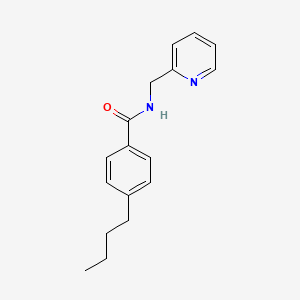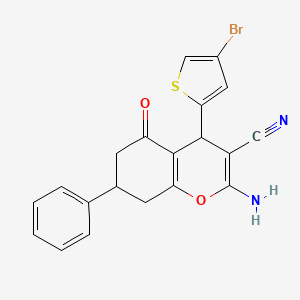![molecular formula C17H15ClN2O4 B4888719 (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as CN2097, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CN2097 is a promising candidate for the development of new drugs, as well as for studying the underlying mechanisms of various diseases.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. For example, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the progression of cancer. (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been found to inhibit the aggregation of beta-amyloid by binding to its hydrophobic core.
Biochemical and Physiological Effects
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its potent activity against various disease targets. However, there are also some limitations to its use. For example, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been found to be toxic to some cell types, which may limit its use in certain experiments. In addition, the synthesis of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the study of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One area of research is the development of new drugs based on the structure of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. Researchers may also investigate the potential applications of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in other disease areas, such as cardiovascular disease and diabetes. In addition, further studies may be conducted to better understand the mechanism of action of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is through the reaction of 4-chloroacetophenone with 4-morpholinyl-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have potent anti-cancer properties, and it has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-3-1-12(2-4-13)17(21)15-11-14(20(22)23)5-6-16(15)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLCXRTLQJTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)
![1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B4888650.png)
![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)

![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)


![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)